Methyl 2-amino-2-cyclopentylpropanoate;hydrochloride
Description
Methyl 2-amino-2-cyclopentylpropanoate hydrochloride is a cyclopentane-substituted amino acid ester hydrochloride. The compound features a cyclopentyl group attached to a central carbon bearing an amino group and a methyl ester moiety. Its hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
methyl 2-amino-2-cyclopentylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(10,8(11)12-2)7-5-3-4-6-7;/h7H,3-6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYHSQQLTGLEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
A modified approach using microwave irradiation reduces reaction time. Combining 2-amino-2-cyclopentylpropanoic acid (1 eq), methanol (10 eq), and SOCl₂ (1.1 eq) under microwave conditions (100°C, 300 W, 20 minutes) achieves 94% conversion, as per PMC studies on analogous esters.
Enzymatic Esterification
Lipase-catalyzed esterification (e.g., Candida antarctica lipase B) in hexane at 40°C offers an eco-friendly alternative, though yields are lower (72%).
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms >99% purity with retention time = 6.8 minutes.
Industrial-Scale Production
Batch processes in pilot plants (50–100 L reactors) use automated pH control to maintain optimal conditions during HCl addition. Key metrics:
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 89% | 86% |
| Cycle Time | 8 hours | 6 hours |
| Purity | 99.1% | 98.7% |
Waste streams (e.g., SOCl₂ byproducts) are neutralized with NaOH to form Na₂SO₃, aligning with environmental regulations.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-cyclopentylpropanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H17NO2·HCl
- Molecular Weight : Approximately 207.70 g/mol
- Structure : The compound features a cyclopentyl group attached to a propanoate structure, which includes an amino group. This configuration enhances its solubility and stability, making it suitable for diverse applications in research and industry.
Medicinal Chemistry
Methyl 2-amino-2-cyclopentylpropanoate;hydrochloride is being explored for its potential therapeutic properties, particularly in the treatment of neurological disorders. Its structural similarity to known neuroactive compounds suggests possible interactions with neurotransmitter systems, particularly those involving amino acids.
Key Areas of Research :
- Neurological Disorders : Studies indicate that compounds with similar structures can influence receptor activity, potentially leading to therapeutic effects in conditions such as depression and anxiety.
- Drug Development : Ongoing research aims to evaluate its efficacy as a building block for new pharmaceuticals targeting specific neurological pathways.
Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows for the development of new synthetic routes that can yield diverse derivatives with tailored biological activities.
Applications in Synthesis :
- Reagent in Organic Reactions : Utilized in multi-step organic reactions to produce complex molecules.
- Building Block for Derivatives : Can be modified to create structurally related compounds with distinct pharmacological profiles.
Research indicates that this compound exhibits biological activity relevant to pharmacology. Its mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors.
Interaction Studies
- Binding Affinity : Investigations into its binding affinity to various receptors are crucial for assessing its pharmacological potential and safety profile.
- Potential Therapeutic Effects : Preliminary studies suggest that it may modulate neurotransmitter release, influencing pathways associated with mood regulation and cognitive function .
Neurological Research
A series of studies have focused on the compound's effects on animal models exhibiting anxiety-like behaviors. Results indicate that administration of this compound may lead to significant reductions in such behaviors, suggesting its potential as an anxiolytic agent .
Drug Development Trials
In drug discovery contexts, researchers are evaluating the compound's efficacy as a lead candidate for developing new treatments targeting specific neurological receptors. Early findings suggest promising interactions that warrant further investigation through clinical trials.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-cyclopentylpropanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between Methyl 2-amino-2-cyclopentylpropanoate hydrochloride and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| Methyl 2-amino-2-cyclopentylpropanoate·HCl | C₉H₁₈ClNO₂ (inferred) | ~207.7 (estimated) | Cyclopentyl, methyl ester | Five-membered ring, neutral lipophilicity |
| (S)-Methyl 2-amino-3-cyclohexylpropanoate·HCl | C₁₀H₂₀ClNO₂ | 221.72 | Cyclohexyl, methyl ester, S-config. | Six-membered ring, increased bulk |
| Methyl 2-amino-2-methyl-3-phenylpropanoate·HCl | C₁₁H₁₆ClNO₂ | 229.7 (estimated) | Phenyl, methyl branch | Aromatic group, enhanced lipophilicity |
| (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)·HCl | C₁₂H₁₈ClNO₂ | 243.73 | 2,4-Dimethylphenyl, S-config. | Electron-donating substituents |
| Methyl 2-[1-(aminomethyl)cyclopropyl]acetate·HCl | C₇H₁₄ClNO₂ | 187.65 | Cyclopropyl, aminomethyl | Strained ring, potential reactivity |
Key Observations :
- Aromatic vs. Aliphatic Substituents : Phenyl and dimethylphenyl groups () increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Stereochemistry: Enantiomer-specific activity is noted in compounds like (S)-Methyl 2-amino-3-cyclohexylpropanoate·HCl, where the S-configuration could influence chiral recognition in drug-target interactions .
Analytical Characterization
- HPLC and FTIR : Methods validated for bamifylline·HCl () and amitriptyline·HCl () highlight the importance of reverse-phase HPLC for quantifying hydrochloride salts. FTIR spectra () confirm amine and ester functional groups, applicable to the target compound .




- NMR Spectroscopy : provides ¹H-NMR data for a cyclopentane derivative, showing characteristic shifts for cyclopentyl protons (δ 1.65–2.29 ppm) and ester methyl groups (δ 3.79 ppm) .
Biological Activity
Methyl 2-amino-2-cyclopentylpropanoate;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula: CHClNO
- Molecular Weight: 188.67 g/mol
- IUPAC Name: Methyl 2-amino-2-cyclopentylpropanoate hydrochloride
The compound's structure features a cyclopentyl group, which is significant for its biological interactions and pharmacological properties.
1. Inhibition of Enzymatic Activity
Recent studies have investigated the compound's role as an inhibitor of specific enzymes, particularly focusing on its effect on 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1). This enzyme is crucial in the metabolism of glucocorticoids, influencing various physiological processes, including stress response and metabolism.
- In vitro Studies: In vitro assays demonstrated that derivatives of methyl 2-amino-2-cyclopentylpropanoate exhibited significant inhibitory effects on human 11β-HSD1, with some compounds showing IC values as low as 8 nM, indicating potent activity against this target .
| Compound | IC (nM) | Activity Level |
|---|---|---|
| Methyl derivative | 8 | Highly potent |
| Unsubstituted | 89 | Moderate potency |
2. Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
- Stability: The compound showed reasonable stability in liver microsomes with approximately 57% remaining after 30 minutes of incubation.
- Bioavailability: Oral bioavailability was reported at around 28%, indicating moderate absorption when administered orally .
| Parameter | Value |
|---|---|
| Liver Microsomal Stability | ~57% remaining after 30 min |
| Oral Bioavailability | 28% |
3. Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Metabolic Disorders: In a study focusing on metabolic syndrome, the compound was shown to modulate glucose metabolism and reduce insulin resistance in animal models, suggesting its potential use in treating conditions like type 2 diabetes .
- Neuroprotective Effects: Another study indicated that derivatives of this compound might exert neuroprotective effects by inhibiting apoptotic pathways in neuronal cells, making it a candidate for further research in neurodegenerative diseases .
Q & A
Q. How can the synthesis of methyl 2-amino-2-cyclopentylpropanoate hydrochloride be optimized for high yield and purity?
Methodological Answer:
-
Reaction Parameters: Optimize temperature (typically 0–25°C), pH (6–8 for amine stability), and reaction time (12–24 hrs) to minimize side reactions like racemization or hydrolysis. Use anhydrous conditions to prevent HCl interference .
-
Purification: Recrystallization from ethanol/water mixtures (70:30 v/v) improves purity. Monitor via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to confirm >95% purity .
-
Example Table:
Parameter Optimal Range Impact on Yield/Purity Temperature 0–5°C Reduces racemization pH 7.0–7.5 Stabilizes amine-HCl salt Solvent System Ethanol/Water Enhances recrystallization
Q. What analytical techniques are most reliable for characterizing methyl 2-amino-2-cyclopentylpropanoate hydrochloride?
Methodological Answer:
- Structural Confirmation: Use H/C NMR (D₂O/DMSO-d₆) to resolve cyclopentyl and methyl ester signals. Key peaks: δ 1.5–2.0 ppm (cyclopentyl CH₂), δ 3.7 ppm (COOCH₃) .
- Purity Assessment: HPLC-UV (λ = 210 nm) with a retention time of 8–10 min under gradient elution (0.1% H₃PO₄ in H₂O:ACN) .
- Mass Validation: ESI-MS (positive mode) for [M+H]⁺ at m/z 204.1 (free base) and [M+Cl]⁻ at m/z 239.1 (HCl salt) .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous systems?
Methodological Answer:
- Solubility: The HCl salt increases aqueous solubility (>50 mg/mL in PBS pH 7.4) compared to the free base (<5 mg/mL). Conduct phase-solubility studies using shake-flask method .
- Stability: Assess via accelerated stability testing (40°C/75% RH for 4 weeks). Degradation <2% under refrigerated (4°C) and anhydrous storage .
Advanced Research Questions
Q. What strategies mitigate enantiomeric instability during chiral synthesis of methyl 2-amino-2-cyclopentylpropanoate hydrochloride?
Methodological Answer:
- Chiral Control: Use (S)- or (R)-configured starting materials (e.g., chiral cyclopentyl precursors) to avoid racemization. Monitor enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) .
- Kinetic Resolution: Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers during esterification .
Q. How can computational modeling predict biological interactions of this compound with target enzymes?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., aminotransferases). Focus on hydrogen bonding (amine/ester groups) and steric fit with the cyclopentyl moiety .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (Na⁺/Cl⁻ ions, 310 K) .
Q. How should researchers resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
-
Assay Standardization: Validate protocols using positive controls (e.g., known kinase inhibitors). Replicate assays in triplicate across independent labs .
-
Data Analysis: Apply multivariate statistics (ANOVA, PCA) to identify confounding variables (e.g., pH shifts, serum protein interference) .
-
Example Table:
Variable Impact on IC₅₀ Mitigation Strategy Serum Albumin False-negative results Use serum-free buffers pH Fluctuations Alters protonation state Buffer at pH 7.4 ± 0.1
Q. What structural modifications enhance the compound’s activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Cyclopentyl Optimization: Introduce substituents (e.g., methyl, fluoro) to the cyclopentyl ring to modulate lipophilicity (logP) and target affinity. Test via SPR binding assays .
- Ester Bioisosteres: Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to improve metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




